4-Methyl-5-vinylthiazole

Descripción

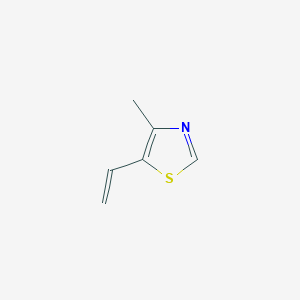

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-ethenyl-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-3-6-5(2)7-4-8-6/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAMMXIRDIIGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061952 | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; nutty, cocoa-like odour | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/971/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/971/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.091-1.095 | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/971/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1759-28-0 | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 5-ethenyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-vinylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-5-VINYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G77935P78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-15 °C | |

| Record name | 4-Methyl-5-vinylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-5-vinylthiazole: Chemical Properties, Structure, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and known biological functions of 4-Methyl-5-vinylthiazole. This heterocyclic compound, a key aroma component in various natural products, has garnered interest for its sensory characteristics and its role as a potent insect attractant. This document summarizes its physicochemical data, outlines a plausible synthetic route, and details analytical methodologies. While its direct involvement in specific intracellular signaling pathways in vertebrates remains uncharacterized, its function in insect olfaction is discussed within the broader context of chemosensory signal transduction. All quantitative data are presented in structured tables, and a detailed experimental protocol for a key synthetic step is provided. A generalized diagram of the insect olfactory signaling pathway is also included to fulfill visualization requirements, acknowledging the absence of a specific pathway for this molecule in the current scientific literature.

Chemical Properties and Structure

This compound is a volatile organic compound characterized by a thiazole (B1198619) ring substituted with a methyl group at position 4 and a vinyl group at position 5. Its unique structure contributes to its distinct nutty and cocoa-like aroma.

Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | 5-ethenyl-4-methyl-1,3-thiazole[1] |

| CAS Number | 1759-28-0[1] |

| Molecular Formula | C₆H₇NS[1] |

| Molecular Weight | 125.19 g/mol [1] |

| Synonyms | Vinylsulfurol, 5-Ethenyl-4-methylthiazole, 4-Methyl-5-vinyl-1,3-thiazole[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Appearance | Clear yellow to brown liquid | [2] |

| Odor | Nutty, cocoa-like | [2] |

| Melting Point | -15 °C | [1] |

| Boiling Point | 78-80 °C at 25 mmHg | [3] |

| Density | 1.093 g/mL at 25 °C | [3] |

| Refractive Index | 1.568 at 20 °C | [3] |

| Flash Point | 71 °C (closed cup) | [4] |

| Solubility | Soluble in organic solvents, slightly soluble in water. | [1][3] |

Synthesis and Purification

While various synthetic strategies for thiazole derivatives exist, a common route to this compound involves the dehydration of its precursor, 4-methyl-5-(2-hydroxyethyl)thiazole.

Experimental Protocol: Dehydration of 4-Methyl-5-(2-hydroxyethyl)thiazole

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

4-Methyl-5-(2-hydroxyethyl)thiazole

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated ammonium (B1175870) chloride solution (NH₄Cl)

Procedure:

-

Dissolve 4-methyl-5-(2-hydroxyethyl)thiazole (0.18 mol) in 70 mL of dichloromethane in a flask and cool the mixture to 5-10 °C in an ice bath.

-

Slowly add triethylamine (0.2 mol) to the solution while maintaining the temperature.

-

At the same temperature, add thionyl chloride (0.2 mol) dropwise over at least 15 minutes.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Dilute the reaction solution with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic phase. The aqueous phase is extracted with 15 mL of dichloromethane.

-

Combine the organic phases and wash with water, then dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by fractional distillation under reduced pressure (boiling point 65-80 °C at 20-25 mmHg) to yield this compound as a colorless oil.[5]

Analytical Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a key analytical technique for the identification and quantification of this compound, particularly in complex mixtures like food and environmental samples.

Typical Experimental Parameters:

-

Gas Chromatograph: Agilent 7890 GC or similar.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7000 series).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium or Hydrogen.

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

-

Mass Spectrometer Conditions: Ionization mode: Electron Ionization (EI) at 70 eV. Source temperature: 230 °C. Quadrupole temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound.

¹H-NMR (CDCl₃, 300 MHz):

-

δ 10.11 (s, 1H, -CHO)

-

δ 8.95 (s, 1H, thiazole-H)

-

δ 2.76 (s, 3H, -CH₃)

¹³C-NMR (CDCl₃, 75 MHz):

-

δ 182.42 (-CHO)

-

δ 161.84 (thiazole-C5)

-

δ 158.85 (thiazole-C2)

-

δ 132.84 (thiazole-C4)

-

δ 16.22 (-CH₃)[6]

Biological Activity and Signaling Pathways

Role as an Insect Attractant

This compound is a potent attractant for certain species of scarab beetles, playing a crucial role in the pollination of various plants, including species of Annona and Caladium.[7][8] The compound is a key component of the floral scent of these plants, guiding the beetles to the flowers to facilitate pollination.

Olfactory Signaling in Insects (Generalized Pathway)

Currently, there is no specific signaling pathway documented for this compound in the scientific literature. However, its action as an insect attractant is mediated through the olfactory system. The following diagram illustrates a generalized insect olfactory signaling pathway. It is important to note that this is a representative model and the specific receptors and downstream components for this compound have not been identified.

References

- 1. This compound | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound – دیجی متریالز [digimaterials.com]

- 3. 4-甲基-5-乙烯基噻唑 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound = 97 , FG 1759-28-0 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The key role of this compound in the attraction of scarab beetle pollinators: a unique olfactory floral signal shared by Annonaceae and Araceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Occurrence of 4-Methyl-5-vinylthiazole in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-vinylthiazole is a volatile organic compound known for its characteristic nutty, cocoa-like aroma. While its primary applications are in the flavor and fragrance industry, its natural occurrence in various plant species has garnered scientific interest, suggesting potential roles in plant-pollinator interactions and as a biomarker for certain foods. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its presence, the analytical methods for its detection, and its biosynthetic origins.

Data Presentation: Quantitative Analysis of this compound in Plants

The following table summarizes the quantitative data available on the presence of this compound in various plant species. It is important to note that while the compound has been identified in numerous plants, quantitative data remains limited primarily to studies of floral scents.

| Plant Species | Family | Plant Part | Relative Abundance (%) | Analytical Method | Reference |

| Annona coriacea | Annonaceae | Flower | 98.2 | GC-MS | Maia et al., 2012 |

| Annona cornifolia | Annonaceae | Flower | 97.5 | GC-MS | Maia et al., 2012 |

| Annona dioica | Annonaceae | Flower | 99.1 | GC-MS | Maia et al., 2012 |

| Annona neosalicifolia | Annonaceae | Flower | 97.8 | GC-MS | Maia et al., 2012 |

| Caladium bicolor | Araceae | Flower | 36.3 | GC-MS | Maia et al., 2012 |

| Allium sativum (Garlic) | Amaryllidaceae | Bulb | Present | GC-MS | |

| Theobroma cacao (Cocoa) | Malvaceae | Bean | Present | GC-MS | [1] |

Note: The presence of this compound in Allium sativum and Theobroma cacao is confirmed, but specific quantitative concentrations were not available in the reviewed literature. The data for Annona species and Caladium bicolor represents the relative percentage of the compound in the total floral scent profile.

Experimental Protocols: Analysis of this compound

The primary analytical technique for the identification and quantification of this compound in plant matrices is Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This method is highly sensitive and suitable for the analysis of volatile compounds.

Representative HS-SPME-GC-MS Protocol for Plant Volatiles

This protocol is a synthesized representation of methodologies reported in the literature for the analysis of volatile compounds in plants like garlic and cocoa.

1. Sample Preparation:

-

For fresh plant material (e.g., garlic cloves, cocoa beans), accurately weigh approximately 1-5 g of the homogenized sample into a 20 mL headspace vial.

-

For dried samples (e.g., garlic powder, cocoa powder), use a smaller amount, typically 0.5-1 g.

-

The addition of a saturated salt solution (e.g., NaCl) can be employed to enhance the release of volatile compounds from the matrix.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatile compounds, including thiazoles.

-

Equilibration: Place the sealed vial in a heating block or water bath and allow the sample to equilibrate at a specific temperature (typically 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes. A typical desorption temperature is 250°C for 2-5 minutes in splitless mode.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, is suitable for separating a wide range of volatile compounds. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 40°C held for 2-5 minutes, followed by a ramp of 5-10°C/min to a final temperature of 240-280°C, held for 5-10 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

4. Compound Identification and Quantification:

-

Identification: The identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra in mass spectral libraries (e.g., NIST, Wiley) and by comparing the retention index with published values.

-

Quantification: For quantitative analysis, a calibration curve is prepared using a certified standard of this compound. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) can be used to improve accuracy and precision.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is hypothesized to be linked to the thiamine (B1217682) (Vitamin B1) biosynthesis pathway, which occurs in the chloroplasts.[2][3][4][5][6] Thiamine is composed of a pyrimidine (B1678525) and a thiazole (B1198619) moiety. The thiazole ring of thiamine is 4-methyl-5-(β-hydroxyethyl)thiazole, a close structural analog of this compound. It is plausible that this compound is formed through a modification or degradation of this thiamine precursor.

The following diagram illustrates the key steps in the biosynthesis of the thiazole moiety of thiamine in plant chloroplasts.

Caption: Proposed biosynthetic pathway of this compound in plants.

This proposed pathway highlights the central role of the thiamine biosynthesis machinery in the formation of the thiazole precursor. The conversion of 4-methyl-5-(β-hydroxyethyl)thiazole phosphate to this compound likely involves an enzymatic dehydration or a related transformation, although the specific enzymes catalyzing this step have not yet been identified.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the analysis of this compound in a plant sample.

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring volatile compound found in a diverse range of plant species. Its high relative abundance in the floral scent of certain Annona and Araceae species suggests a significant role in attracting pollinators. The analytical methodology for its detection is well-established, with HS-SPME-GC-MS being the method of choice. The biosynthetic origin of this compound is strongly linked to the thiamine biosynthesis pathway within the plant cell's chloroplasts. Further research is warranted to fully elucidate the specific enzymatic steps leading to its formation and to quantify its presence in a wider array of plant species, which could open new avenues for its application in agriculture and drug development.

References

- 1. Showing Compound this compound (FDB008542) - FooDB [foodb.ca]

- 2. Evidence for the thiamine biosynthetic pathway in higher-plant plastids and its developmental regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of the thiazole moiety of thiamin (vitamin B1) in higher plant chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Divisions of labor in the thiamin biosynthetic pathway among organs of maize [frontiersin.org]

Spectroscopic Profile of 4-Methyl-5-vinylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-methyl-5-vinylthiazole, a heterocyclic compound of interest in flavor chemistry and as a building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.

Spectroscopic Data Analysis Workflow

The structural characterization of an organic compound like this compound is a systematic process. The general workflow involves a multi-technique approach to gather complementary information, leading to an unambiguous identification.

physical properties of 4-Methyl-5-vinylthiazole

An In-depth Technical Guide to the Physical Properties of 4-Methyl-5-vinylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 1759-28-0), also known as Vinylsulfurol, is a heterocyclic organic compound with the molecular formula C₆H₇NS.[1][2] It is recognized for its distinct nutty, musty, and cocoa-like aroma and is found naturally in foods such as cocoa, garlic, and roasted filberts.[2][3] Primarily utilized as a flavoring agent in the food industry and as an intermediate in the fragrance sector, its physical properties are critical for its application, handling, and synthesis.[1][2] This document provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows for these procedures.

Core Physical and Chemical Properties

This compound is typically a colorless to reddish-amber, clear mobile liquid at room temperature.[1][4] Its key identifiers and properties are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 5-ethenyl-4-methyl-1,3-thiazole | [1] |

| CAS Number | 1759-28-0 | [1] |

| Molecular Formula | C₆H₇NS | [1] |

| Molecular Weight | 125.19 g/mol | [1] |

| Appearance | Clear, colorless to reddish-amber liquid | [1][4] |

| Odor | Nutty, cocoa, musty, earthy, vegetable-like | [1][3][5] |

Quantitative Physical Data

The following table summarizes the key quantitative compiled from various sources. These parameters are essential for predicting its behavior in different chemical and physical systems.

| Physical Property | Value/Range | Conditions | Reference(s) |

| Density | 1.091 - 1.095 g/mL | Not Specified | [1] |

| 1.093 g/mL | 25 °C | [3] | |

| 1.089 - 1.099 g/mL | 20 °C | [4] | |

| 1.088 - 1.102 g/mL | 25 °C | [6] | |

| 1.1 ± 0.1 g/cm³ | Not Specified | [2] | |

| Melting Point | -15 °C | 760 mmHg | [1][6] |

| Boiling Point | 78 - 80 °C | 25 mmHg | [3] |

| 67 - 68 °C | 11 mmHg | [7] | |

| 173 - 174 °C | 760 mmHg | [5][6] | |

| 185.3 ± 9.0 °C | 760 mmHg | [2] | |

| Flash Point | 70.6 °C | Closed Cup | [2] |

| 71 °C | Closed Cup | [4] | |

| 159 °F (70.56 °C) | TCC | [5][6] | |

| Refractive Index | 1.560 - 1.570 | 20 °C | [1][4] |

| 1.568 | 20 °C | [3][7] | |

| 1.555 - 1.575 | 20 °C | [5][6] | |

| Solubility | Soluble in organic solvents (e.g., alcohol, Chloroform) | Room Temperature | [1][3][8] |

| Miscible in ethanol (B145695) | Room Temperature | [1][8] | |

| Slightly soluble in water | Not Specified | [4] | |

| 787.9 mg/L (estimated) | 25 °C | [5][6] | |

| Vapor Pressure | 0.962 mmHg (estimated) | 25 °C | [5][6] |

Experimental Protocols for Property Determination

Determination of Boiling Point via Simple Distillation

The boiling point is a fundamental property for characterizing and purifying liquids. Simple distillation is suitable for determining the boiling point of a relatively pure liquid sample.[9]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Materials:

-

50 mL round-bottom flask

-

Heating mantle

-

Distillation head with thermometer adapter

-

Thermometer (-10 to 250 °C)

-

Condenser

-

Receiving flask

-

Boiling chips

-

Lab jack and clamps

Procedure:

-

Add approximately 20-30 mL of this compound and a few boiling chips to the round-bottom flask.

-

Assemble the simple distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.[9]

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor distilling into the condenser.[9]

-

Begin circulating cold water through the condenser, with water entering at the bottom and exiting at the top.

-

Apply heat using the heating mantle. Adjust the heating rate to achieve a slow and steady distillation, approximately 1-2 drops per second into the receiving flask.

-

Record the temperature when it stabilizes as the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point.[9]

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Once the measurement is complete, turn off the heat and allow the apparatus to cool before disassembly. Never distill to dryness.[9]

Determination of Density

Density is the mass per unit volume and is a characteristic property of a substance.

Objective: To accurately measure the mass of a known volume of the liquid.

Materials:

-

Pycnometer (specific gravity bottle) or a calibrated micropipette/syringe

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath

Procedure:

-

Clean and thoroughly dry the pycnometer. Measure its mass on the analytical balance and record it as m₁.

-

Fill the pycnometer with distilled water and place it in a water bath set to a specific temperature (e.g., 20.0 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, ensuring no air bubbles are present. Dry the outside of the pycnometer and measure its mass. Record it as m₂.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and allow it to equilibrate in the water bath at the same temperature.

-

Adjust the liquid level to the mark, dry the exterior, and measure its mass. Record it as m₃.

-

Calculate the density using the known density of water (ρ_water) at the experimental temperature: Density = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is highly sensitive to purity.

Objective: To measure the refractive index of the liquid using an Abbe refractometer.

Materials:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

This compound sample

-

Ethanol and lens paper

Procedure:

-

Turn on the refractometer and the water circulator, setting the temperature to 20.0 °C. Allow the instrument to stabilize.

-

Clean the surfaces of the measuring and illuminating prisms with ethanol and a soft lens paper.

-

Using a dropper, place 2-3 drops of the this compound sample onto the surface of the lower prism.

-

Close the prisms firmly. The liquid should spread to form a thin, uniform film.

-

Look through the eyepiece and turn the coarse adjustment knob until the light field appears. Adjust the dispersion compensator to sharpen the borderline between the light and dark fields, eliminating any color fringe.

-

Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale. Record the temperature.

Determination of Solubility

Solubility provides insight into the polarity and intermolecular forces of a compound.

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

-

Small test tubes and rack

-

Graduated pipettes or droppers

-

Solvents of varying polarity (e.g., water, ethanol, hexane, toluene)

-

Vortex mixer

Procedure:

-

Label a series of test tubes, one for each solvent to be tested.

-

Add 1 mL of a chosen solvent to the corresponding test tube.

-

Add a small, measured amount of this compound (e.g., 50 µL) to the solvent.

-

Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.

-

Allow the mixture to stand and observe.

-

Record the observation as:

-

Soluble/Miscible: A single, clear liquid phase is observed.

-

Partially Soluble: The mixture is cloudy, or two phases are present but the volume of the solute phase has visibly decreased.

-

Insoluble: Two distinct liquid layers are observed, or the added drops remain unchanged.

-

-

Repeat the process for each solvent.

Signaling Pathways and Experimental Workflows

Based on available scientific literature, this compound is primarily characterized as a flavor and fragrance component.[1] It is not typically associated with research into intracellular signaling pathways in the context of drug development. Its known biological role is as a semiochemical, attracting specific beetle pollinators to certain plants.[3] Therefore, a diagram of a cellular signaling pathway is not applicable.

Instead, diagrams representing the experimental workflows for determining the physical properties described above are provided.

Experimental Workflow Diagrams

Caption: Workflow for Boiling Point Determination.

References

- 1. This compound | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. This compound | 1759-28-0 [chemicalbook.com]

- 4. This compound [ventos.com]

- 5. vinyl sulfurol [flavscents.com]

- 6. vinyl sulfurol, 1759-28-0 [thegoodscentscompany.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 4-Methyl-5-vinylthiazole in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-Methyl-5-vinylthiazole, a key intermediate in the flavor, fragrance, and pharmaceutical industries. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes qualitative solubility predictions based on physicochemical principles, a detailed experimental protocol for accurate solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound (CAS No. 1759-28-0) is a heterocyclic organic compound with the molecular formula C₆H₇NS. It is recognized for its characteristic nutty and cocoa-like aroma, which has led to its widespread use as a flavoring agent. Beyond its sensory applications, the thiazole (B1198619) moiety is a significant scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures.

Predicted Solubility Profile

While specific quantitative data is scarce, the solubility of this compound in common organic solvents can be predicted based on the "like dissolves like" principle. The molecule possesses a moderately polar thiazole ring containing nitrogen and sulfur heteroatoms, and a nonpolar vinyl group. This structure suggests it will be soluble in a range of organic solvents. General solubility descriptions indicate it is "soluble in organic solvents" and "miscible at room temperature (in ethanol)"[1]. It is generally considered to have low solubility in water[2][3], with one source providing a predicted aqueous solubility of 1.39 g/L[4].

The following table summarizes the predicted qualitative solubility of this compound.

| Solvent Classification | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High / Miscible | The hydroxyl group of the solvent can engage in hydrogen bonding with the nitrogen atom of the thiazole ring, and dipole-dipole interactions are favorable. It is reported to be miscible with ethanol[1]. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of both the solvent and solute facilitates dissolution through dipole-dipole interactions. |

| Non-Polar | Toluene, Hexane | Moderate to Low | The nonpolar vinyl group contributes to some solubility in non-polar solvents, but the polar thiazole ring may limit miscibility. |

| Chlorinated | Dichloromethane, Chloroform | High to Moderate | These solvents can effectively solvate a range of polar and nonpolar compounds. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent[5][6][7]. This method involves establishing a saturated solution and subsequently measuring the concentration of the dissolved solute.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps (B75204) or sealed ampoules

-

Thermostatically controlled orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation, which is particularly important for volatile organic solvents.

-

Place the vials in an orbital shaker or a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours, depending on the compound and solvent system. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV, GC-MS).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature, typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains limited, the provided qualitative predictions offer valuable guidance for solvent selection. The detailed experimental protocol for the shake-flask method equips researchers with a reliable methodology to generate precise and accurate solubility data, which is essential for advancing research and development involving this versatile compound. The successful application of this protocol will enable the generation of crucial physicochemical data to support a wide range of scientific and industrial applications.

References

- 1. This compound | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [ventos.com]

- 3. 4-Methyl-5 Vinyl Thiazole Manufacturer,Exporter,Supplier [aromaaromatics.net]

- 4. Showing Compound this compound (FDB008542) - FooDB [foodb.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to 4-Methyl-5-vinylthiazole (CAS 1759-28-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-vinylthiazole (CAS number 1759-28-0), also known as Vinylsulfurol, is a heterocyclic organic compound with a distinct nutty and cocoa-like aroma.[1][2] While it has found a primary role in the flavor and fragrance industry and is noted for its presence in various natural sources, its potential applications in pharmaceutical research and drug development remain largely unexplored.[3][4] This technical guide provides a comprehensive overview of the known physicochemical properties, hazards, and current applications of this compound. It is intended to serve as a foundational resource for researchers and professionals who may consider this and other thiazole (B1198619) derivatives for further investigation in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

This compound is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen atoms. The presence of a vinyl group suggests potential for polymerization and other addition reactions, making it a versatile chemical intermediate.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NS | [5][6] |

| Molecular Weight | 125.19 g/mol | [5] |

| Appearance | Clear, colorless to pale yellow or reddish amber liquid | [5] |

| Odor | Nutty, cocoa, musty, earthy, chocolate, almond, bean | [1][7] |

| Melting Point | -15 °C | |

| Boiling Point | 66 °C @ 10 mmHg; 78-80 °C @ 25 mmHg; 173-174 °C @ 760 mmHg | [5] |

| Density | 1.090 - 1.099 g/mL at 20-25 °C | [7] |

| Refractive Index | 1.560 - 1.570 (n20/D) | [7] |

| Flash Point | 70 °C (158 °F) - 71 °C (159.8 °F) | |

| Solubility | Slightly soluble in water; soluble in organic solvents like alcohol. | [7][8] |

| LogP | 1.38 | [1] |

Hazards and Safety Information

This compound is classified as a hazardous substance.[1] It is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] A summary of its GHS hazard classifications and precautionary statements is provided in Table 2.

Table 2: GHS Hazard Classification and Precautionary Statements

| Classification | Code | Description |

| Flammable Liquids | H227 | Combustible liquid |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |

Handling and Storage:

-

Personal Protective Equipment: Wear protective gloves, clothing, eye, and face protection.[1]

-

Ventilation: Use only outdoors or in a well-ventilated area.[1]

-

Handling Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]

-

Storage Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame. It is recommended to store under an inert atmosphere and refrigerated.[7][9] The compound may decompose at room temperature over time.[7]

First-Aid Measures:

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]

Synthesis and Reactivity

Below is a generalized workflow for a potential synthesis route.

References

- 1. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 2. This compound | 1759-28-0 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Methyl-5 Vinyl Thiazole Manufacturer,Exporter,Supplier [aromaaromatics.net]

- 6. GSRS [precision.fda.gov]

- 7. This compound [ventos.com]

- 8. This compound | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Page loading... [guidechem.com]

The Pivotal Role of 4-Methyl-5-vinylthiazole in Flavor Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-vinylthiazole, a heterocyclic organic compound, is a significant contributor to the desirable flavor profiles of a wide array of thermally processed foods. With its characteristic nutty, cocoa-like, and musty aroma, this compound is naturally formed during cooking and is also utilized as a flavoring agent in the food industry. This technical guide provides an in-depth exploration of the core aspects of this compound in flavor chemistry, including its sensory properties, natural occurrence, formation pathways through the Maillard reaction and thiamine (B1217682) degradation, and its broader applications. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of key chemical pathways to serve as a comprehensive resource for professionals in flavor science, food chemistry, and related fields.

Introduction

This compound (CAS No. 1759-28-0), also known as vinylsulfurol, is a volatile sulfur-containing compound that plays a crucial role in the sensory experience of many cooked foods.[1] Its presence is often associated with the pleasant aromas generated during roasting, baking, and frying. This guide delves into the chemical and sensory characteristics of this compound, its formation mechanisms, and its significance in both natural and formulated flavors. While primarily recognized for its role in the food and fragrance industry, its reactive nature also suggests potential as a building block in pharmaceutical and materials science applications.[1][2]

Physicochemical and Sensory Properties

This compound is a colorless to pale yellow liquid with a distinct aroma profile.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NS | [4] |

| Molecular Weight | 125.19 g/mol | [3] |

| CAS Number | 1759-28-0 | [4] |

| FEMA Number | 3313 | [5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.088–1.102 g/mL @ 25°C | [2] |

| Boiling Point | 78-80 °C @ 25 mmHg | |

| Melting Point | -15 °C | [4] |

| Flash Point | 70.6 °C | [4] |

| Solubility | Soluble in alcohol | [3] |

The sensory characteristics of this compound are its most notable feature in flavor chemistry. It is described as having a nutty, musty, earthy, and cocoa-powder-like aroma.[2] At a concentration of 20 ppm, its taste is described as nutty, musty, earthy, and cocoa powder-like.[2]

Natural Occurrence and Typical Concentrations

This compound has been identified as a natural volatile component in a variety of cooked and roasted foods. Its formation is a hallmark of thermal processing. While its presence is widely reported, quantitative data on its concentration in different food matrices is limited in publicly available literature. Table 2 provides a summary of foods in which this compound has been detected.

Table 2: Natural Occurrence of this compound in Foods

| Food Product | Reference(s) |

| Cocoa | [6] |

| Roasted Filberts | [4] |

| Garlic | [6] |

| Coffee | [2] |

| Cooked Pork | [2] |

| Yellow Passion Fruit | [2] |

Typical usage levels of this compound as a flavoring agent in the food industry are reported to be between 2 and 8 ppm for beverages and dairy products, and between 5 and 10 ppm for baked goods and soups.[7][8]

Formation Pathways

The formation of this compound in food is primarily attributed to two key chemical pathways that occur during thermal processing: the Maillard reaction and the degradation of thiamine (Vitamin B1).

Thiamine Degradation

Thiamine is a heat-labile vitamin that readily degrades during cooking. Its degradation is a significant source of many sulfur-containing flavor compounds, including this compound. The thiazole (B1198619) moiety of thiamine, 4-methyl-5-(β-hydroxyethyl)thiazole, is a direct precursor. Through a dehydration reaction, this precursor is converted into this compound. This pathway is particularly important in meat flavor development.[9]

Maillard Reaction

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is another major pathway for the formation of this compound. The specific precursors within the Maillard reaction that lead to this thiazole are typically a source of sulfur (from sulfur-containing amino acids like cysteine or methionine), a dicarbonyl compound (such as glyoxal (B1671930) or methylglyoxal), and an aldehyde (like acetaldehyde). The interaction of these reactive intermediates under thermal conditions leads to the formation of the thiazole ring. While the general mechanism is understood, the precise, detailed pathway for the formation of this compound from specific Maillard reaction intermediates is complex and can vary based on the reaction conditions and the specific precursors present.

Experimental Protocols

The analysis of this compound in food matrices typically involves extraction of the volatile fraction followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Sample Preparation and Extraction

A common technique for extracting volatile compounds like this compound from a food matrix is solvent extraction followed by solvent-assisted flavor evaporation (SAFE) or simultaneous distillation-extraction (SDE). For a solid food sample, the following general protocol can be applied:

-

Homogenization: A representative sample of the food is homogenized to a fine powder or slurry.

-

Solvent Extraction: The homogenized sample is extracted with a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether.

-

Concentration: The solvent extract is carefully concentrated to a smaller volume using a method that minimizes the loss of volatile compounds, such as a Kuderna-Danish evaporator.

-

Purification (Optional): Depending on the complexity of the matrix, a cleanup step using solid-phase extraction (SPE) may be necessary to remove non-volatile interferences.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A general GC-MS protocol for the analysis of this compound is outlined below. The specific parameters may need to be optimized for the particular instrument and sample matrix.

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Splitless mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp: 5°C/min to 250°C.

-

Hold: 5 min at 250°C.

-

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Identification: Based on comparison of the mass spectrum and retention index with an authentic standard of this compound.

Applications Beyond Flavor

While the primary application of this compound is in the flavor and fragrance industry, its chemical structure lends itself to other potential uses.

-

Pharmaceutical Synthesis: The thiazole ring is a common scaffold in many pharmaceutically active compounds. This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1]

-

Materials Science: Its heterocyclic nature suggests potential applications as a corrosion inhibitor.

-

Agrochemicals: It is explored as a key ingredient in the development of plant protection products.[1]

Conclusion

This compound is a cornerstone of flavor chemistry, contributing significantly to the desirable sensory profiles of a multitude of cooked foods. Its formation through both the Maillard reaction and thiamine degradation highlights the complex chemical transformations that occur during food processing. While its role as a flavor compound is well-established, further research is warranted to fully elucidate its quantitative occurrence in various food matrices, establish definitive flavor thresholds, and explore its potential in non-flavor applications such as pharmaceuticals and materials science. This guide provides a foundational understanding for researchers and industry professionals, encouraging further investigation into this fascinating and impactful molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. vinyl sulfurol, 1759-28-0 [thegoodscentscompany.com]

- 3. 4-Methyl-5 Vinyl Thiazole Manufacturer,Exporter,Supplier [aromaaromatics.net]

- 4. innospk.com [innospk.com]

- 5. This compound | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound this compound (FDB008542) - FooDB [foodb.ca]

- 7. tztzjbio.com [tztzjbio.com]

- 8. Fragrance University [fragranceu.com]

- 9. researchgate.net [researchgate.net]

The Formation of 4-Methyl-5-vinylthiazole: A Technical Guide to its Origins in Thermal Processing

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-vinylthiazole, a volatile heterocyclic compound, is a significant contributor to the desirable nutty, roasted, and cocoa-like aromas in a variety of thermally processed foods. While the term "biosynthesis" often implies a direct enzymatic pathway, current scientific understanding indicates that the primary route for the formation of this compound in food products is not through a dedicated biological pathway within an organism. Instead, its origin is predominantly attributed to the complex cascade of chemical reactions known as the Maillard reaction, which occurs during the heating of food. This technical guide provides an in-depth exploration of the formation pathway of this compound, focusing on the Maillard reaction mechanism, its precursors, and the key intermediates involved.

Introduction

This compound (CAS No. 1759-28-0) is a key aroma compound found in a range of foods, including cocoa, coffee, roasted nuts, and some meats.[1] Its characteristic nutty and cocoa-like scent makes it a molecule of great interest to the flavor and fragrance industry.[2] Understanding its formation is crucial for controlling and optimizing the flavor profiles of processed foods. This guide will detail the non-enzymatic chemical pathway responsible for its generation.

The Maillard Reaction: The Primary Formation Pathway

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars when heated.[3] This complex series of reactions is responsible for the development of color, aroma, and flavor in many cooked foods. The formation of sulfur-containing volatile compounds, including thiazoles, is a significant outcome of the Maillard reaction, particularly when sulfur-containing amino acids are present.[2][4]

Key Precursors

The formation of this compound through the Maillard reaction requires specific precursor molecules:

-

Sulfur Source: The primary sulfur donor for the formation of the thiazole (B1198619) ring is the amino acid L-cysteine .[5][6] Cysteine readily degrades upon heating to produce hydrogen sulfide (B99878) (H₂S), a key reactive intermediate.[2]

-

Carbonyl Source (Reducing Sugars): Reducing sugars such as D-glucose provide the carbon backbone for the molecule.[6] During the Maillard reaction, these sugars degrade to form a variety of reactive dicarbonyl compounds.[5]

-

Ammonia (B1221849) Source: Amino acids, upon degradation (Strecker degradation), release ammonia (NH₃), which is necessary for the formation of the nitrogen-containing thiazole ring.[6]

Proposed Formation Mechanism

The precise, step-by-step mechanism for the formation of this compound within the intricate web of the Maillard reaction is complex and not fully elucidated. However, a generally accepted pathway involves the reaction of key intermediates derived from the degradation of the primary precursors.

A plausible pathway involves the reaction of hydrogen sulfide (H₂S) and ammonia (NH₃) (both derived from the degradation of cysteine and other amino acids) with specific dicarbonyl compounds formed from the breakdown of reducing sugars.[6][7]

The formation of the this compound structure likely proceeds through the reaction of intermediates such as:

-

Methylglyoxal and Glyoxal: These are dicarbonyl compounds formed from the degradation of glucose.[6]

-

Acetaldehyde and other short-chain aldehydes: These can also participate in the formation of the thiazole ring and its substituents.

The following DOT script visualizes a proposed, simplified pathway for the formation of this compound during the Maillard reaction.

A simplified diagram illustrating the key precursors and intermediates leading to the formation of this compound during the Maillard reaction.

Quantitative Data

The concentration of this compound in food products is highly variable and depends on factors such as the raw material composition, processing temperature, and time. The following table summarizes some reported occurrences and concentrations.

| Food Product | Concentration Range | Reference |

| Cocoa Beans (roasted) | Detected, not quantified | [1] |

| Soft-necked Garlic | Highest average concentration | [1] |

| Garden Onion, Welsh Onion | Detected, not quantified | [1] |

| Nuts (roasted) | Detected, not quantified | [1] |

Experimental Protocols

Investigating the formation of this compound typically involves model systems that simulate the conditions of food processing. A general experimental protocol is outlined below.

Model System for Maillard Reaction

Objective: To study the formation of this compound from its precursors under controlled heating conditions.

Materials:

-

L-cysteine

-

D-glucose

-

Phosphate (B84403) buffer (to control pH)

-

High-purity water

-

Reaction vials (pressure-resistant)

-

Heating block or oven

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Preparation of Precursor Solutions: Prepare aqueous solutions of L-cysteine and D-glucose in a phosphate buffer of a specific pH.

-

Reaction Setup: Combine the precursor solutions in a reaction vial. The molar ratios of the reactants can be varied to study their effect on the yield of the target compound.

-

Heating: Seal the vials and heat them at a controlled temperature (e.g., 120-180°C) for a specific duration.

-

Extraction of Volatiles: After cooling, extract the volatile compounds from the reaction mixture using a suitable solvent (e.g., dichloromethane) or by headspace solid-phase microextraction (HS-SPME).

-

Analysis: Analyze the extracted volatiles using GC-MS to identify and quantify this compound. The mass spectrum of this compound will show a characteristic fragmentation pattern, and its retention time on the GC column will be specific under the given analytical conditions.

Conclusion

The formation of this compound is intrinsically linked to the chemical transformations that occur during the thermal processing of food. While a classical enzymatic biosynthesis pathway has not been identified for this compound, the Maillard reaction provides a well-supported mechanism for its generation from readily available precursors in food matrices. For researchers and professionals in flavor science and drug development, understanding the nuances of the Maillard reaction is paramount for controlling the formation of this and other important aroma compounds. Future research may further delineate the intricate reaction network leading to this compound and explore potential microbial or enzymatic contributions under specific conditions, although current evidence strongly points to a thermochemical origin.

References

- 1. Showing Compound this compound (FDB008542) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

thermal degradation products of thiamine leading to 4-Methyl-5-vinylthiazole

An In-depth Technical Guide to the Thermal Degradation of Thiamine (B1217682) and the Formation of 4-Methyl-5-vinylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of thiamine (Vitamin B1), with a specific focus on the formation of the volatile compound this compound. This document details the chemical pathways, influential factors, experimental protocols for analysis, and quantitative data reported in the literature.

Introduction

Thiamine is a water-soluble vitamin essential for carbohydrate metabolism. However, its instability, particularly when subjected to heat, presents a significant challenge in food processing, pharmaceutical formulation, and drug development.[1][2] Thermal degradation of thiamine leads to the cleavage of the molecule into its constituent pyrimidine (B1678525) and thiazole (B1198619) moieties. The thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole, can further undergo dehydration to form this compound, a compound with a characteristic nutty and cocoa-like aroma.[3] Understanding the mechanisms and kinetics of this degradation pathway is crucial for mitigating thiamine loss and controlling the formation of flavor and aroma compounds in various matrices.

Chemical Pathway of this compound Formation

The thermal degradation of thiamine to this compound is a two-step process. The initial and rate-limiting step is the cleavage of the methylene (B1212753) bridge connecting the pyrimidine and thiazole rings of the thiamine molecule. This is followed by the dehydration of the resulting 4-methyl-5-(β-hydroxyethyl)thiazole.

First, heat, often in the presence of water and influenced by pH, leads to the breakdown of thiamine into 2-methyl-4-amino-5-hydroxymethylpyrimidine and 4-methyl-5-(β-hydroxyethyl)thiazole.[4][5] Subsequently, the hydroxyethyl (B10761427) side chain of the thiazole moiety is eliminated as a water molecule, resulting in the formation of this compound.[6]

Factors Influencing Thiamine Degradation and this compound Formation

Several factors significantly impact the rate and extent of thiamine degradation and, consequently, the yield of this compound.

-

Temperature: As a thermal degradation process, higher temperatures accelerate the breakdown of thiamine.[7] The reaction follows first-order kinetics, and the rate constants increase with temperature.[2]

-

pH: Thiamine is most stable in acidic conditions (pH 2-4).[8] As the pH increases towards neutral and alkaline conditions, the rate of degradation significantly increases.[5][8]

-

Metal Ions: The presence of certain metal ions can catalyze the degradation of thiamine. For instance, copper ions (Cu⁺ and Cu²⁺) have been shown to promote thiamine loss.[7]

-

Sulfites: Sulfites can readily cleave the methylene bridge of the thiamine molecule, leading to its rapid degradation.[8]

Quantitative Data on Thiamine Degradation

The degradation of thiamine is consistently reported to follow first-order kinetics. The following tables summarize the kinetic parameters for thiamine degradation under various conditions. While specific quantitative yields for this compound are not widely reported in tabular form, the conditions promoting overall thiamine degradation are expected to favor its formation.

Table 1: Effect of Temperature and Metal Ions on Thiamine Loss [7]

| Temperature (°C) | Metal Ion (50 mg/L) | Thiamine Loss (%) after 7 days |

| 25 | CuCl | 64.00 |

| 25 | FeCl₃ | 21.66 |

| 40 | FeCl₂ | 40.24 |

| 40 | FeCl₃ | 8.52 |

| 55 | CuCl | 38.06 |

| 55 | FeCl₃ | 4.02 |

Table 2: Kinetic Parameters for Thermal Degradation of Thiamine in Rosehip Nectar [9]

| Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) | Activation Energy (Ea) (kJ/mol) |

| 70 | 0.0053 | 130.75 | 36.38 |

| 80 | 0.0071 | 97.61 | 36.38 |

| 90 | 0.0092 | 75.33 | 36.38 |

| 95 | 0.0105 | 66.00 | 36.38 |

Experimental Protocols

The study of thiamine degradation and the analysis of its products typically involve controlled heating experiments followed by chromatographic analysis.

Sample Preparation and Thermal Treatment

A common approach involves the preparation of a model solution of thiamine hydrochloride in a buffer of a specific pH.[5]

-

Solution Preparation: Prepare a solution of thiamine hydrochloride (e.g., 0.024 mM) in a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) to maintain a constant pH.[1]

-

Thermal Treatment: Aliquots of the solution are placed in sealed containers (e.g., amber glass vials) to prevent photodegradation and evaporation.[1] The samples are then heated in a controlled temperature environment (e.g., water bath, oven, or autoclave) for specific time intervals.[5] For example, heating at temperatures ranging from 70 to 121°C for periods of minutes to hours.[5][9]

-

Sample Collection: At designated time points, samples are removed from the heating source and immediately cooled in an ice bath to quench the reaction. The samples are then stored under refrigeration prior to analysis.

Analytical Methodology: GC-MS for Volatile Degradation Products

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile degradation products like this compound.

-

Extraction: Volatile compounds can be extracted from the sample matrix using techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction.

-

GC-MS Analysis:

-

Gas Chromatograph (GC): The extracted volatiles are injected into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the compounds based on their boiling points and affinities for the stationary phase.

-

Mass Spectrometer (MS): The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint for compound identification.[1]

-

-

Identification and Quantification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. Quantification can be achieved by creating a calibration curve using known concentrations of the standard.

Conclusion

The thermal degradation of thiamine is a complex process influenced by multiple factors, leading to the formation of various compounds, including the aromatically significant this compound. For researchers, scientists, and drug development professionals, a thorough understanding of these degradation pathways and the analytical methods to study them is paramount for ensuring product stability, quality, and efficacy. The methodologies and data presented in this guide provide a foundational understanding for further investigation and control of thiamine degradation in relevant applications.

References

- 1. GC-olfactometric characterization of aroma volatiles from the thermal degradation of thiamin in model orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [scholarworks.umass.edu]

- 3. 4-Methyl-5 Vinyl Thiazole Manufacturer,Exporter,Supplier [aromaaromatics.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

4-Methyl-5-vinylthiazole: A Key Floral Volatile in Specialized Pollination Syndromes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-vinylthiazole, a heterocyclic organic compound, has emerged as a significant floral volatile in highly specialized plant-pollinator interactions. This technical guide provides a comprehensive overview of its role in floral scents, its biosynthesis, and its function in attracting specific pollinators, particularly scarab beetles of the genus Cyclocephala. The document details quantitative data on its occurrence, presents experimental protocols for its analysis, and illustrates the putative signaling pathways involved in its perception by insects. This information is intended to serve as a valuable resource for researchers in chemical ecology, plant biology, and entomology, as well as for professionals in the flavor, fragrance, and pharmaceutical industries.

Introduction

This compound (CAS No. 1759-28-0) is a volatile organic compound characterized by a nutty, musty, and cocoa-like aroma.[1] While it is a known component of various food items such as cocoa, garlic, and roasted filberts, its discovery as a prominent floral volatile has unveiled a fascinating chapter in the study of chemical ecology.[1][2] This compound plays a crucial role in the pollination of certain night-blooming plant species, acting as a powerful attractant for specific pollinators.[3][4] Its unique chemical structure and potent olfactory activity make it a subject of interest for a wide range of scientific and commercial applications, from understanding co-evolutionary relationships to the development of novel attractants and flavor profiles.[5]

Chemical and Physical Properties

This compound is a liquid at room temperature with the following properties:

| Property | Value |

| Molecular Formula | C₆H₇NS |

| Molecular Weight | 125.19 g/mol |

| Appearance | Colorless to reddish amber liquid[6] |

| Odor | Nutty, musty, cocoa, chocolate, almond, bean[1][6] |

| Boiling Point | 78-80 °C at 25 mmHg[7] |

| Melting Point | -15 °C[8] |

| Density | 1.093 g/mL at 25 °C[7] |

| Refractive Index | 1.568 (n20/D)[7] |

Occurrence as a Floral Volatile

Scientific studies have identified this compound as a major, and in some cases dominant, component of the floral scent of several plant species from the Annonaceae and Araceae families. These plants are typically pollinated by cyclocephaline scarab beetles.[3][4][9]

Quantitative Data

The following table summarizes the relative abundance of this compound in the floral scents of various plant species, as determined by headspace gas chromatography-mass spectrometry (GC-MS) analysis. While absolute emission rates are not widely reported, the relative percentages highlight the significance of this compound in the overall scent profile.

| Plant Species | Family | Relative Amount of this compound (%) | Pollinator | Reference |

| Annona coriacea | Annonaceae | >97 | Cyclocephala spp. | [3][9] |

| Annona cornifolia | Annonaceae | >97 | Cyclocephala spp. | [3][9] |

| Annona dioica | Annonaceae | >97 | Cyclocephala spp. | [3][9] |

| Annona montana | Annonaceae | >97 | Cyclocephala spp. | [3][9] |

| Caladium bicolor | Araceae | 36.25 | Cyclocephala spp. | [3][9] |

Note: The data from Maia et al. (2012) represents the mean relative percentage of the total floral scent discharge.

Biosynthesis

The biosynthetic pathway of this compound in plants has not been fully elucidated. However, it is hypothesized to be associated with the metabolism of thiamine (B1217682) (vitamin B1).[3][4] The thiazole (B1198619) ring of thiamine is structurally similar to this compound. The proposed pathway likely involves enzymes such as thiamine thiazole synthase (THI4).[1]

Ecological Role and Pollinator Attraction

This compound is a potent attractant for cyclocephaline scarab beetles.[3][4] Field bioassays have demonstrated that this single compound is sufficient to attract both male and female beetles of species that pollinate Annona and Caladium flowers.[3] This indicates a highly specific and co-evolved relationship between these plants and their pollinators, where the production of this unique volatile organic compound is a key strategy for ensuring reproductive success.

Experimental Protocols

This section provides detailed methodologies for the collection, analysis, and bioassay of this compound as a floral volatile.

Headspace Volatile Collection